2-(Difluoromethyl)benzylamine

Catalog No.
S2853647
CAS No.
944386-58-7
M.F
C8H9F2N
M. Wt
157.164
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)benzylamine

CAS Number

944386-58-7

Product Name

2-(Difluoromethyl)benzylamine

IUPAC Name

[2-(difluoromethyl)phenyl]methanamine

Molecular Formula

C8H9F2N

Molecular Weight

157.164

InChI

InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2

InChI Key

KMFXUUBMQYTOGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)C(F)F

Solubility

not available

Late-Stage Difluoromethylation

Field: Chemistry Research

Application: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Fluorinated Imidazoles and Benzimidazoles

Field: Pharmaceutical Chemistry

Application: Fluorinated imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .

Method: Synthetic approaches towards the preparation of various fluoro-functionalized imidazoles and benzimidazoles are discussed .

Results: Although a large number of pharmaceuticals and agrochemicals contain an imidazole or benzimidazole core, the number of pharmaceuticals and agrochemicals bearing fluorinated imidazoles and benzimidazoles is relatively small .

Photocatalytic Difluoromethylation

Field: Photocatalysis

Application: Late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Method: This process is among the realm of visible light photocatalytic transformations .

Difluoromethylation of Heterocycles

Field: Organic Chemistry

Application: Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Method: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

Results: The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) are discussed .

Difluoromethylation of Proteins

Field: Biochemistry

Application: This process involves the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Method: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

2-(Difluoromethyl)benzylamine is an organic compound characterized by the presence of a difluoromethyl group attached to a benzylamine structure. Its molecular formula is C₈H₉F₂N, and it features a benzene ring substituted with a difluoromethyl group (–CF₂H) and an amine group (–NH₂). This compound is of interest due to its unique electronic properties imparted by the difluoromethyl group, which can influence both chemical reactivity and biological activity.

Typical of primary amines, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Acylation: Reacting with acyl chlorides or anhydrides to form amides.
  • Alkylation: Involving the introduction of alkyl groups via alkyl halides.
  • Reductive Amination: The conversion of aldehydes or ketones into amines.

The difluoromethyl group also allows for specific reactions such as electrophilic aromatic substitution, where the electron-withdrawing nature of the CF₂H group can direct incoming electrophiles to ortho or para positions on the aromatic ring .

Fluorinated compounds, including 2-(difluoromethyl)benzylamine, have shown significant biological activity. They are often investigated for their potential as:

  • Antitumor Agents: Some derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for drug development.
  • Neuroactive Compounds: Due to their ability to penetrate the blood-brain barrier, they may have applications in treating central nervous system disorders .

The unique properties of fluorinated compounds can enhance their pharmacokinetic profiles, potentially leading to improved efficacy and reduced side effects in medicinal applications .

Synthesis of 2-(difluoromethyl)benzylamine can be achieved through several methods:

  • Direct Difluoromethylation: Utilizing difluoromethylating agents under metal-catalyzed conditions to introduce the difluoromethyl group onto an appropriate benzylamine precursor.
  • Reductive Amination: Starting from a difluoromethylated carbonyl compound (like an aldehyde or ketone), followed by reduction to form the corresponding amine.
  • Palladium-Catalyzed Cross-Coupling: Employing palladium catalysts to couple difluoromethylated aryl halides with amines .

These methods highlight the versatility in synthesizing fluorinated organic compounds, which are increasingly important in pharmaceutical chemistry.

2-(Difluoromethyl)benzylamine has several applications:

  • Pharmaceutical Development: Its derivatives are explored for potential use as drugs due to their biological activities.
  • Material Science: Fluorinated compounds are valuable in developing advanced materials with unique thermal and chemical properties.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex fluorinated structures .

Studies examining the interactions of 2-(difluoromethyl)benzylamine with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

Such studies help elucidate its role in drug design and development .

When comparing 2-(difluoromethyl)benzylamine with similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaUnique Features
2-(Trifluoromethyl)benzylamineC₈H₈F₃NContains a trifluoromethyl group; higher electronegativity affects reactivity.
4-Fluoro-2-(trifluoromethyl)benzylamineC₈H₇F₄NExhibits potential as an antitumor agent; different substitution pattern.
3-(Difluoromethyl)benzylamineC₈H₉F₂NSimilar structure but different positioning of the difluoromethyl group.

The uniqueness of 2-(difluoromethyl)benzylamine lies in its specific substitution pattern and the electronic effects of the difluoromethyl group, which can significantly influence its chemical behavior and biological activity compared to these related compounds .

XLogP3

1.4

Dates

Modify: 2023-08-17

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